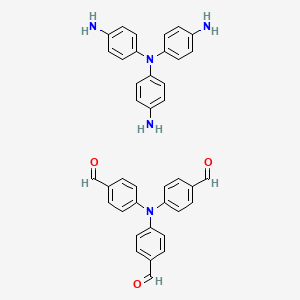

Tpa-cof

Description

Properties

Molecular Formula |

C39H33N5O3 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |

InChI |

InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |

InChI Key |

NMVARMCZAHTXMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthesis and Structural Characteristics of Tpa Cof

Tpa-cof materials are typically synthesized through solvothermal reactions involving specific organic building blocks. A common approach involves the polycondensation of amine-functionalized monomers with aldehyde-functionalized monomers, forming imine linkages (C=N) which are characteristic of many stable COFs. acs.org For this compound, this often involves building blocks containing triphenylamine (B166846) units with amine or aldehyde functionalities, or the use of terephthalaldehyde (B141574) as a linker.

One reported synthesis of this compound involves the solvothermal reaction of tris(4-aminophenyl)amine (B13937) (TAPA) and tris(4-formylphenyl)amine (B39881) (TFPA). acs.org This reaction yields crystalline bulk this compound powder. The resulting material can be exfoliated into 2D nanosheets with thicknesses in the range of 3.4–3.8 nm. acs.org

Another series of TPA-COFs has been synthesized through one-pot polycondensations of tris(4-aminophenyl)amine (TPA-3NH2) with various triarylaldehydes (TPA-3CHO, TPP-3CHO, and TPT-3CHO) under solvothermal conditions. nsysu.edu.tw These reactions, typically carried out in a mixture of mesitylene/dioxane with acetic acid as a catalyst, yield microporous materials with defined pore sizes. nsysu.edu.tw

The structural characteristics of this compound are dictated by the geometry and connectivity of the building blocks. These COFs often form two-dimensional (2D) layered structures, where the organic sheets are held together by interlayer forces such as π-π stacking interactions. mdpi.comacs.org The periodic arrangement of the building units results in well-defined pore channels within the framework. ruixibiotech.commdpi.com

Studies have shown that the planarity and symmetry of the monomers play a crucial role in the crystallinity and resulting pore structure of Tpa-COFs. frontiersin.orgnsysu.edu.tw For example, using more symmetrical and planar linkers can lead to higher degrees of crystallinity and larger surface areas. frontiersin.org The pore sizes of TPA-COFs synthesized from tris(4-aminophenyl)amine and different triarylaldehydes have been reported to be in the microporous range, between 1.80 and 2.01 nm. nsysu.edu.tw

The synthesis of this compound can also be influenced by the reaction conditions, such as temperature and solvent. The dynamic nature of the imine bond formation allows for reversibility, which is essential for achieving high crystallinity. chinesechemsoc.org

Structural Engineering and Modulation of Tpa Cof Architectures

Topological Design and Dimensionality

The topology and dimensionality of Tpa-cof frameworks are primarily dictated by the geometry and connectivity of the organic monomers used in their synthesis tamu.edu. By employing building blocks with specific numbers and arrangements of functional groups, researchers can direct the formation of either two-dimensional (2D) layered structures or three-dimensional (3D) network architectures acs.orgtamu.edu.

Two-Dimensional (2D) this compound Frameworks

Two-dimensional this compound frameworks consist of extended organic sheets that stack in layers, creating periodic columnar pore channels tamu.edu. The synthesis of 2D Tpa-COFs often involves the reaction of C3-symmetric triphenylamine-based linkers with complementary comonomers nsysu.edu.twkaust.edu.sanih.gov. For instance, the condensation of tris(4-aminophenyl)amine (B13937) (TAPA) or tris(4-formylphenyl)amine (B39881) (TFPA) with appropriate aldehyde or amine linkers can yield 2D frameworks with hexagonal layered structures nih.govnih.gov. The symmetry and planarity of the monomers play a crucial role in the crystallinity and properties of the resulting 2D Tpa-COFs nsysu.edu.tw. Highly planar monomers tend to enhance thermal stability nsysu.edu.tw.

Research findings highlight the successful synthesis of ultrathin 2D this compound nanosheets through exfoliation techniques, leveraging weak interlayer stacking interactions facilitated by flexible building units tamu.edunih.govnih.gov. These nanosheets can possess high specific surface areas, for example, a 2D imine-linked this compound synthesized from a TPA triamine and tris(4-formylphenyl)amine exhibited a BET surface area of 1136.5 m²/g, a pore volume of 0.89 cm³/g, and an average pore size of 1.5 nm mdpi.com. Another this compound (this compound-1), synthesized from symmetrical and less planar building blocks, showed a BET surface area of 714 m²/g frontiersin.org. The pore structure and individual building units in these ultrathin nanosheets can be visualized using advanced microscopy techniques like Transmission Electron Microscopy (TEM) nih.govmdpi.com.

| 2D this compound Example | Building Monomers | Linkage Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Notes | Source |

| This compound | TPA triamine, Tris(4-formylphenyl)amine | Imine | 1136.5 | 0.89 | 1.5 | Can be exfoliated into ultrathin nanosheets | mdpi.com |

| This compound-1 | Symmetrical, less planar TPA-based building blocks | Not specified | 714 | Not specified | Not specified | Lower surface area compared to TPT-COF-6 | frontiersin.org |

Three-Dimensional (3D) this compound Architectures

In contrast to 2D structures, 3D this compound architectures form extended networks in all three dimensions acs.orgtamu.edu. The construction of 3D COFs typically involves building blocks with higher connectivity, such as tetrahedral or trigonal planar nodes linked in a 3D arrangement mdpi.commdpi.com. If one of the monomers used is 3D, the resulting COF will be 3D mdpi.com.

Examples of 3D COFs, while not always exclusively "this compound" in naming convention in the provided results, demonstrate the principles applicable to designing 3D TPA-based structures. For instance, imine-type 3D COFs like COF-300 and COF-320 are synthesized from monomers like tetrakis(4-aminophenyl)methane (B1314661) (TAPM) and dialdehydes mdpi.com. The synthesis of 3D Tpa-COFs can be achieved using multinodal strategies, integrating different organic molecules like pyrene (B120774) and triphenylamine (B166846) into the framework acs.org. These 3D structures can feature both microporous and mesoporous nanochannels and exhibit unique structural features like saddle-shaped eight-membered rings acs.org.

Linkage Chemistry and Connectivity

Imine-Linked this compound Systems

Imine linkages (C=N) are one of the most common and versatile types of covalent bonds used in the construction of COFs, including this compound tamu.eduacs.orgdiva-portal.org. These linkages are typically formed through the reversible Schiff base condensation reaction between amine-functionalized triphenylamine derivatives and aldehyde-functionalized comonomers diva-portal.orgacs.orgnih.gov.

Imine-linked Tpa-COFs have been synthesized using various methods, including solvothermal reactions and chemical vapor deposition (CVD) diva-portal.orgnih.gov. The formation of imine linkages can be confirmed by spectroscopic techniques such as FTIR and Raman spectroscopy, which show characteristic peaks corresponding to the C=N stretching modes nih.govd-nb.info. Studies on imine-linked Tpa-COFs, such as PD-TPA COF synthesized from polyamino blocks and 1,4-phthalaldehydes (TPA), have explored their catalytic applications acs.org. The properties of imine-linked Tpa-COFs can be influenced by the planarity and symmetry of the monomers used nsysu.edu.tw.

| Imine-Linked this compound Example | Building Monomers | Synthesis Method | Characterization Techniques Used | Notes | Source |

| This compound | Flexible C3v symmetry molecules | Solvothermal | Not specified | Hexagonal layered structure | kaust.edu.sanih.gov |

| PD-TPA COF | Polyamino blocks (PD-(NH₂)₆), 1,4-phthalaldehydes (TPA) | Not specified | Not specified | Explored for catalytic ethylene (B1197577) oligomerization | acs.org |

| PyTTA-TPA COF | PyTTA, TPA | Vapor Induced Conversion (CVD) | FT-IR, Raman, XPS, TEM, GIWAXS | Forms films with specific pore structure | nih.govd-nb.info |

| TAPB-TPA COF | TAPB, TPA | CVD | Raman, GIWAXS | Can form amorphous structures depending on synthesis | osti.govresearchgate.net |

β-Ketoenamine-Linked this compound Systems

Beta-ketoenamine linkages are another type of robust covalent bond utilized in the construction of COFs, offering enhanced chemical stability compared to imine linkages due to keto-enamine tautomerization rsc.orgchinesechemsoc.org. The synthesis of β-ketoenamine-linked Tpa-COFs typically involves the reaction between a β-diketone or a molecule with active methylene (B1212753) groups and amine-functionalized triphenylamine derivatives nsysu.edu.twepa.gov.

For example, β-ketoenamine-linked COFs have been synthesized through Schiff-base [3+3] polycondensations of 1,3,5-triformylphloroglucinol (TFP-3OHCHO) with tris(aminophenyl)-presenting derivatives, including those with triphenylamine units (TFP-TPA COF) nsysu.edu.twepa.govx-mol.net. These COFs can exhibit high crystallinity and thermal stability, with some TFP-COFs showing stability up to approximately 475 °C under a N₂ atmosphere nsysu.edu.tw. Solid-state ¹³C NMR spectroscopy can confirm the existence of the keto-enamine form in these structures nsysu.edu.tw. The planarity of the building monomers can influence the resulting COF structure and properties, with non-planar monomers potentially leading to spherical structures nsysu.edu.tw.

| β-Ketoenamine-Linked this compound Example | Building Monomers | Synthesis Method | Crystallinity | Thermal Stability (°C, N₂) | BET Surface Area (m²/g) | Notes | Source |

| TFP-TPA COF | TFP-3OHCHO, Tris(aminophenyl) derivatives (TPA-3NH₂) | Solvothermal | Excellent | ~475 | Up to 686 | Can form spherical structures if monomers are non-planar | nsysu.edu.twepa.govx-mol.net |

| TAPT-TP-COF | Not specified (β-ketoenamine-linked) | Solvothermal | Not specified | Not specified | Not specified | Used as a heterogeneous photocatalyst | rsc.org |

C=C and Other Covalent Linkages

Beyond imine and β-ketoenamine linkages, other types of covalent bonds can be incorporated into COF structures, including carbon-carbon double bonds (C=C), to enhance stability or introduce specific functionalities mdpi.comsciengine.com. While the provided search results specifically detail C=C linked COFs in a broader context, the principles of COF synthesis and linkage chemistry suggest the potential for incorporating such linkages into this compound architectures by employing appropriate triphenylamine-based monomers with complementary functional groups capable of forming these bonds.

Olefin-linked (–C=C–) COFs, for instance, have garnered interest for their outstanding chemical and thermal stability and fully π-conjugated reticulated architectures sciengine.com. These linkages are typically formed through reactions like Horner-Wadsworth-Emmons or Knoevenagel condensation between aldehyde-functionalized monomers and phosphonate (B1237965) or active methylene compounds, respectively sciengine.com. The successful synthesis of C=C linked COFs, such as TMT-TPA-COF, demonstrates the feasibility of using TPA derivatives in conjunction with linkers that form C=C bonds sciengine.com.

Other covalent linkages explored in COF chemistry that could potentially be integrated into this compound frameworks include boroxine, boronate ester, azine, and triazine linkages, depending on the choice of reactive functional groups on the triphenylamine-based building blocks and comonomers mdpi.commdpi.comnih.gov. The development of new linkage chemistries continues to expand the structural and functional diversity of COFs nih.gov.

| Other Covalent Linkage Example (in COFs) | Linkage Type | Potential Formation Reaction Examples | Notes | Source |

| TMT-TPA-COF | C=C (Olefin) | Condensation involving aldehyde and potentially active methylene/phosphonate | Demonstrates C=C linkage with a TPA derivative | sciengine.com |

| Py-Azine COF | Azine | Condensation of hydrazine (B178648) and aldehyde | Rhombic layered structure | mdpi.com |

| NTU-COF-1 | Boroxine, Imine | Condensation of aminophenylbenzene and formylphenylboronic acid | Example of orthogonal reactions forming multiple linkages in a 2D COF | mdpi.com |

Triazine and Imide Linkages

The type of covalent linkage formed between the monomers plays a crucial role in the resulting COF's properties, including its stability and electronic characteristics nih.govresearchgate.netresearchgate.net. While imine linkages (C=N) are common in this compound synthesis, other linkages like triazine and imide can also be incorporated or influence related COF structures nih.govrsc.org.

Triazine linkages are typically formed through the cyclotrimerization of nitrile building blocks nih.gov. Covalent Triazine Frameworks (CTFs), which contain triazine linkages, often exhibit high thermal and chemical stability, although they may show lower crystallinity compared to some other COF types nih.gov. The presence of nitrogen atoms in triazine linkages can be beneficial for applications such as catalysis and CO2 adsorption nih.govfrontiersin.org. For example, studies on TPT-COFs (synthesized from 2,4,6-tris(4-aminophenyl)triazine) have shown high CO2 uptake, influenced by the nitrogen content frontiersin.org.

Imide linkages are formed through the reaction of amine derivatives with anhydrides and generally require higher reaction temperatures and longer polymerization times due to the lower reversibility of the reaction rsc.orgacs.org. Despite this, the introduction of imide bonds can enhance interactions with certain guest molecules, leading to unique properties rsc.org. PI-COF, an imide-type structure, is built from tris(4-aminophenyl)amine (TPA) and pyromellitic dianhydride (PMDA), serving as an example of a 2D COF with imide linkages mdpi.com. Research has explored the hydrothermal synthesis of imide-linked COFs like TAPA-PMDA-COF, demonstrating that crystalline structures can be achieved under specific temperature and pressure conditions acs.org.

Pore Architecture and Tunability

The pore architecture of this compound, including pore size and geometry, is a critical feature that dictates its functionality in various applications such as gas adsorption, separation, and catalysis tamu.edursc.orgnih.govrsc.orgacs.org. The precise control over pore characteristics is a key advantage of COFs, enabled by the judicious selection and design of the organic building blocks tamu.edumdpi.comrsc.org.

Design Principles for Pore Size and Geometry Control

The pore size and geometry in this compound are primarily determined by the topological design and the dimensions of the constituent monomers mdpi.comrsc.org. By selecting organic linkers with specific lengths and geometries, researchers can predefine the aperture size of the resulting COF rsc.orgnih.gov. For instance, using larger or longer building units generally leads to the formation of larger pore sizes rsc.org. The reticular condensation of monomers with specific symmetries, such as a trifunctional C3 monomer with a bifunctional C2 monomer, can result in predictable framework topologies, like the hexagonal (hcb) topology mdpi.com.

Beyond the size and shape of the monomers, the functional groups present can also be used to tune the pore environment and influence interactions with guest molecules mdpi.comnih.gov. Modifying side groups within the COF channels can regulate pore size and introduce properties like hydrophilicity or specific charge distributions nih.gov. For example, incorporating specific groups can enhance the affinity for target metal ions nih.gov. Studies on TPA-COFs have shown that varying the triarylaldehydes used in synthesis leads to different pore size distributions nsysu.edu.tw. TPA-COFs synthesized from tris(4-aminophenyl)amine and different triarylaldehydes have been shown to be microporous materials with pore sizes ranging from 1.80 to 2.01 nm nsysu.edu.tw.

Influence of Monomer Planarity on Pore Characteristics

The planarity of the building monomers significantly influences the crystallinity, surface area, and pore characteristics of the resulting COF mdpi.comfrontiersin.orgnsysu.edu.twnsysu.edu.tw. Synthesizing COFs with less planar starting materials has been shown to reduce the surface area for both symmetric and unsymmetrical COFs frontiersin.org.

Research on TPA-COFs and TPT-COFs (derived from tris(4-aminophenyl)amine and 2,4,6-tris(4-aminophenyl)triazine, respectively) with triarylaldehydes of varying planarity demonstrated a clear correlation between monomer planarity and surface area frontiersin.orgnsysu.edu.tw. For symmetrical COFs, lower monomer planarity resulted in lower surface areas frontiersin.orgnsysu.edu.tw. Similarly, for unsymmetrical COFs, decreased monomer planarity also led to lower surface areas frontiersin.orgnsysu.edu.tw. The planarity of the tris(aminophenyl) linkers has also been shown to control the crystallinity of the resultant COFs, with increasing planarity leading to an increased d100 value and decreased π-interlayer distance nsysu.edu.tw. The formation of spherical morphology in some TFP-TPA COFs has been presumably linked to the non-planarity of the tris(aminophenyl) building monomer TPA-3NH2 nsysu.edu.tw.

Data on the effect of monomer planarity on the BET surface area of TPA-COFs and TPT-COFs is available and can be presented in a table format. For instance, this compound-1 (synthesized from symmetrical and least planar building blocks) had a BET surface area of 714 m² g⁻¹, while TPT-COF-6 (made from the most symmetrical and planar linkers) had a significantly higher BET surface area of 1,535 m² g⁻¹ frontiersin.org.

Table 1: Influence of Monomer Planarity on BET Surface Area

| COF Name | Monomer Planarity/Symmetry | BET Surface Area (m² g⁻¹) |

| This compound-1 | Least planar, symmetrical | 714 |

| TPT-COF-6 | Most planar, symmetrical | 1535 |

| This compound-2 | Least planar, unsymmetrical | 478 |

| This compound-3 | More planar, unsymmetrical | 557 |

| TPT-COF-4 | Less planar, unsymmetrical | 1132 |

| TPT-COF-5 | More planar, unsymmetrical | 1747 |

Note: Data compiled from search result frontiersin.org and nsysu.edu.tw. Specific monomer details for each COF are described in the source.

Interlayer Stacking and Conformation Studies

The arrangement of the 2D organic sheets in the third dimension, known as interlayer stacking, is a crucial aspect of this compound architecture that impacts its properties, including porosity and charge transport tamu.edumdpi.comchinesechemsoc.orgresearchgate.net. The stacking pattern is influenced by interlayer interactions such as hydrogen bonding, π–π stacking, van der Waals forces, and electrostatic interactions chinesechemsoc.org.

AA and AB Stacking Motifs

Two common stacking motifs observed in 2D COFs are AA (eclipsed) and AB (staggered) stacking tamu.edunsysu.edu.twmdpi.com. In AA stacking, the layers are directly superimposed, with atoms in adjacent layers aligning vertically tamu.edu. This arrangement can create continuous 1D pore channels tamu.edu. In AB stacking, the layers are offset, typically with the vertices of a pore in one layer positioned over the center of a pore in the adjacent layer tamu.eduusf.edu.

The preferred stacking pattern in this compound and related structures can be investigated using techniques like Powder X-ray Diffraction (PXRD) and structural simulations nsysu.edu.twusf.edu. Experimental PXRD patterns are often compared to simulated patterns for both AA and AB stacking models to determine the favored arrangement nsysu.edu.twusf.edu. For example, studies on TPAPC-COF, a corrole-based COF synthesized from a T-shaped monomer and terephthalaldehyde (B141574), suggested a staggered AB stacking structure with elliptical pores, supported by good agreement between the experimental and simulated PXRD patterns usf.edu.

Eclipsed Stacking Formations

Eclipsed (AA) stacking is a common pattern observed in 2D COFs tamu.edu. In this formation, the layers are aligned directly on top of each other, leading to the formation of 1D pore channels that run through the material tamu.edu. This stacking arrangement can be particularly relevant for applications requiring efficient transport through the pores or enhanced interlayer electronic conductivity chinesechemsoc.org.

Investigations into Dynamic Structural Transformations

Dynamic structural transformations, such as flexibility, swelling, and breathing effects, are intriguing characteristics observed in some COFs, including those containing flexible linkers or nodes. researchgate.netchinesechemsoc.org These transformations allow the framework to adapt to external stimuli like guest molecule inclusion, temperature, or pressure, modulating their physical and chemical properties. chinesechemsoc.orgberkeley.edu

Studies on dynamic COFs have revealed concerted structural changes upon adaptive guest inclusion. For instance, a 3D COF (COF-300), which can be synthesized using a tetrahedral amine monomer, has shown significant crystal expansion and channel size enlargement upon inclusion of organic solvents. berkeley.edu While specific detailed investigations solely focused on the dynamic structural transformations of "this compound" under various stimuli are not extensively detailed in the provided search results, the general principles of dynamic behavior in COFs with flexible components or specific topologies are relevant. The inclusion of flexible tris(aminophenyl) derivatives with varying degrees of planarity as redox-active moieties in β-ketoenamine-linked COFs has been shown to influence their properties, suggesting a link between monomer flexibility and framework behavior. nsysu.edu.tw The ability of a COF to undergo reversible structural changes can be influenced by factors such as the conformational diversity of organic linkers, interlayer interactions, and the presence of stimuli-responsive groups within the framework. researchgate.netchinesechemsoc.org

Functionalization and Derivatization Approaches

Functionalization and derivatization are crucial strategies to tailor the properties and expand the applications of this compound materials. These approaches allow for the introduction of specific chemical functionalities, catalytic sites, or responsive units into the COF framework. Functionalization can be achieved either during the synthesis of the COF (pre-design of functional monomers) or after the framework has been formed (post-synthetic modification). mdpi.comrsc.orgacs.org

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) is a versatile approach that allows for the introduction or transformation of functional groups in a pre-synthesized COF framework. mdpi.comrsc.orgrsc.org This strategy is particularly useful when the desired functional groups are not compatible with the COF synthesis conditions or when precise control over the location and density of functionalities is required. rsc.org PSM can involve covalent bond formation, coordination chemistry for metal incorporation, or chemical conversion of existing linkages or pendant groups. rsc.orgrsc.orgrsc.org

Introduction of Organic Functional Groups

The introduction of organic functional groups via post-synthetic modification allows for tailoring the chemical environment within the pores and on the surface of this compound materials. This can be achieved by reacting functional molecules with reactive sites present in the COF framework, such as remaining functional groups from the monomers or created during the synthesis. mdpi.comrsc.org Examples of introduced organic functional groups include thiol, thioether, ester, carboxylic acid, amine, amide, amidoxime, or quaternary amine groups. mdpi.comresearchgate.netacs.org These modifications can impart new properties to the COF, such as enhanced adsorption capacity for specific molecules, catalytic activity, or altered surface properties. mdpi.comresearchgate.net

Incorporation of Chiral Moieties

Incorporating chiral moieties into COFs, including this compound, is a significant area of research for applications in enantioselective catalysis and separation. nih.govnih.govresearchgate.net Chirality can be introduced either through the use of chiral monomers in the initial synthesis or by post-synthetic modification of achiral COFs with chiral units. nih.govrsc.org PSM offers a route to introduce chiral centers onto the pore walls or within the framework after the COF structure is established. nih.gov This can involve reacting pendant groups with chiral molecules or utilizing strategies like chiral catalytic induction during synthesis followed by stabilization. nih.govresearchgate.net Chiral COFs can create a chiral microenvironment within their pores, enabling selective interactions with enantiomers. nih.gov

Integration of Redox-Active Units (e.g., Porphyrin, Phenothiazine)

The integration of additional redox-active units into this compound structures, either through monomer design or post-synthetic modification, can significantly enhance their electrochemical and optical properties. Triphenylamine itself is a redox-active moiety, and its combination with other redox centers can lead to synergistic effects. nsysu.edu.twnih.gov

Porphyrins and phenothiazines are examples of redox-active units that can be incorporated into COFs. Porphyrin-based COFs have been synthesized by using porphyrin derivatives as building blocks, allowing for tunable optical and electronic properties. rsc.org While direct examples of post-synthetic incorporation of porphyrin specifically into a "this compound" were not found, the general strategy of integrating porphyrins into COFs through monomer design is established. rsc.org

Similarly, the integration of phenothiazine (B1677639) or other redox-active units can be achieved by designing monomers containing these functionalities or by post-synthetic routes if compatible reactive sites are available on the this compound framework. The combination of triphenylamine with other redox-active or photoactive units, such as naphthalenediimide (NDI) or diketopyrrolopyrrole (DPP), has been explored in COFs to achieve enhanced charge transfer and specific functionalities like electrochromism or photocatalysis. researchgate.netrsc.orgresearchgate.net

Composite and Hybrid Material Formation

Integrating this compound with other materials allows for the creation of composites and hybrids that leverage the unique properties of this compound while addressing some of its limitations, such as processability and mechanical strength. These composite materials can exhibit enhanced or synergistic functionalities for diverse applications.

This compound/Nanoparticle Composites (e.g., Carbon Nanotubes, Magnetic Nanoparticles)

This compound has been incorporated into composites with various nanoparticles to enhance specific properties. Carbon nanotubes (CNTs) are frequently used to improve electrical conductivity, which is often a limiting factor for COFs in electrochemical applications. researchgate.netrsc.org For instance, a Schiff-base COF/carbon nanotube (TP-COF/CNTs) composite has been synthesized, where the CNTs act as a conductive network, improving the kinetics of ion transport. researchgate.net This composite demonstrated enhanced performance as an anode for potassium-ion batteries. researchgate.net Another study reported integrating carboxylated multi-walled carbon nanotubes with triazine-based COFs (TFA-COFs) through a one-pot method, resulting in CNT@TFA-COF composites with improved electrochemical performance for supercapacitors. rsc.org The CNT@TFA-COF-3 composite, for example, showed significantly higher specific capacitance compared to the individual components. rsc.org

Magnetic nanoparticles, particularly iron oxide nanoparticles like Fe₃O₄, are commonly integrated with COFs to create magnetic composites. mdpi.comresearchgate.net These composites offer the advantage of easy separation using an external magnetic field. mdpi.com Synthetic strategies include growing nanoparticles on pre-synthesized COFs or growing the COF on pre-synthesized nanoparticles. mdpi.com For example, a bouquet-shaped magnetic porous nanocomposite was created by attaching a COF (TpPa-1) to surface-modified Fe₃O₄ nanoparticles. nih.gov These magnetic composites have shown promise as sorbents for enriching trace analytes. nih.gov Another approach involved the controllable preparation of core-shell Fe₃O₄@TpBD nanospheres by growing the COF on functionalized magnetic nanoparticles. mdpi.com

This compound/Polymer Blends and Films

Blending this compound with polymers is a straightforward method to improve the processability and mechanical stability of COFs. nih.govmdpi.com However, this can sometimes lead to the entrapment of COF particles within the polymer matrix, potentially blocking their pores. nih.gov Despite this, polymer-COF composites have shown enhanced mechanical stability, strengthened adsorption performance, and tunable pore sizes compared to pure COF monoliths. researchgate.net

Interfacial synthesis methods have emerged as a way to prepare COF films, including those based on this compound, offering better control over morphology and thickness. osti.govopenresearchlibrary.org For instance, an imine-linked PyTTA-TPA COF film with controllable thickness was prepared by a gas-phase induced conversion in a CVD system. openresearchlibrary.org Another diffusion-limited synthesis strategy allows for the direct preparation of uniform, oriented PyTTA-TPA COF films on substrates, resulting in high crystallinity and low surface roughness. nih.gov These films have potential applications in areas like size exclusion membranes and organic transistors. osti.gov Blending COF particles with polymers to form mixed matrix membranes (MMMs) is also explored, although it can lead to pore blockage. nih.gov Mixed-matrix COF membranes consisting of a blend of a COF and a nonconductive polymer like polyvinylidene fluoride (B91410) (PVDF) have been prepared and tested for proton conductivity. mdpi.com

Metal-Organic Framework (MOF)-Tpa-cof Hybrid Systems

The integration of MOFs and COFs has led to the development of a new class of porous hybrid materials that combine the features of both components. advancedsciencenews.comresearchgate.net These MOF-COF hybrids can exhibit high crystallinity, hierarchical pore structures, and multi-functionality. advancedsciencenews.com A notable example is the synthesis of a MOF@COF core-shell hybrid material, NH₂-MIL-68@this compound, where sheet-like this compound is grown on the surface of amino-functionalized NH₂-MIL-68. advancedsciencenews.comresearchgate.net Surface functionalization of the MOF is crucial for the formation of this core-shell structure. researchgate.net This NH₂-MIL-68@this compound hybrid has been demonstrated as an effective visible-light-driven photocatalyst for the degradation of rhodamine B, showing enhanced activity compared to the unmodified MOF. advancedsciencenews.comresearchgate.net The enhanced photocatalytic activity is attributed to a larger surface area and a smaller band gap in the hybrid material. advancedsciencenews.com

Advanced Spectroscopic and Microscopic Characterization of Tpa Cof

Diffraction-Based Techniques for Structural Elucidation

Diffraction techniques are fundamental in determining the crystal structure of COFs. However, due to the common challenge of growing large single crystals of COFs, specialized diffraction methods are often employed. nih.govnih.gov

Powder X-ray diffraction (PXRD) is a primary and essential tool for confirming the crystallinity and determining the structural properties of Tpa-COFs. rice.edursc.org The resulting diffraction patterns are often compared with simulated patterns based on proposed structural models to validate the framework's structure. rice.edu For many two-dimensional COFs, clear PXRD patterns are obtainable, which is a crucial first step in structural characterization. researchgate.net

A typical PXRD pattern of a crystalline 2D COF displays a few distinct Bragg peaks at low 2θ angles. nih.gov For instance, the PXRD pattern for a Tpa-based COF might show a prominent peak corresponding to the (100) reflection, followed by other peaks that can be indexed to specific lattice planes. rice.eduacs.org The analysis of these patterns allows for the determination of unit cell parameters. nih.gov However, the limited number of diffraction peaks in COFs, often due to factors like disorder and porosity, can make a complete structural solution from PXRD data alone challenging. nih.govnih.gov Therefore, rigorous analysis and refinement of PXRD data are crucial to avoid misinterpretation. nih.govrsc.org

Table 1: Representative PXRD Peak Assignments for a Hexagonal Tpa-COF

| Miller Indices (hkl) | Approximate 2θ (°) |

| (100) | ~2.8 - 3.5 |

| (110) | ~5.0 - 5.5 |

| (200) | ~5.7 - 6.5 |

| (210) | ~7.5 - 8.0 |

| (001) | Varies |

Note: The exact 2θ values can vary depending on the specific linkers used and the stacking mode of the COF layers.

Three-dimensional electron diffraction (3D ED) has emerged as a powerful technique for the ab initio determination of COF structures from nanocrystals, which are often too small for single-crystal X-ray diffraction. nih.govrsc.org This method utilizes the strong interaction of electrons with matter, allowing data collection from sub-micron sized crystals. nih.gov By combining electron diffraction with computational intelligence, it is possible to solve complex COF crystal structures. nih.gov

Cryogenic electron microscopy (cryo-EM) and specifically cryo-continuous rotation electron diffraction (cryo-cRED) are advanced forms of electron diffraction that are particularly useful for beam-sensitive materials like COFs. rsc.orgbohrium.com Operating at cryogenic temperatures mitigates electron beam damage, enabling the collection of high-quality diffraction data. rsc.orgresearchgate.net This has allowed for the atomic-level structural determination of COFs, providing precise information on the positions of all non-hydrogen atoms and even guest molecules within the pores. bohrium.comresearchgate.net

Synchrotron-based PXRD offers significant advantages over laboratory-based instruments due to its high intensity and high resolution. mdpi.com This allows for the collection of high-quality data from weakly diffracting COF samples. Ex situ synchrotron PXRD is invaluable for obtaining precise structural information.

Furthermore, in situ synchrotron PXRD is a powerful technique for studying the dynamic structural changes of materials under non-ambient conditions, such as varying temperatures or in the presence of gases. nih.govmpg.de While extensively used for materials like metal-organic frameworks (MOFs) to study gas adsorption and structural transformations, its application to Tpa-COFs allows for real-time monitoring of their structural evolution during processes like guest uptake or chemical reactions. nih.govresearchgate.net This provides direct insights into the structure-property relationships of these materials. mpg.de

Morphological and Nanoscale Imaging

Beyond the crystal structure, understanding the morphology and surface characteristics of Tpa-COFs at the nanoscale is crucial for their application in areas like membrane separations and catalysis.

Table 2: Information Obtainable from TEM Analysis of Tpa-COFs

| TEM Mode | Information Provided |

| Bright-Field/Dark-Field TEM | Morphology, size, and shape of COF particles/nanosheets. |

| High-Resolution TEM (HRTEM) | Visualization of lattice fringes, determination of interlayer spacing. |

| Selected Area Electron Diffraction (SAED) | Confirmation of crystallinity and determination of lattice parameters from single nanocrystals. |

Atomic force microscopy (AFM) is a high-resolution scanning probe technique used to characterize the surface topography of materials at the nanoscale. azooptics.com For Tpa-COFs, particularly those exfoliated into thin films or nanosheets, AFM is essential for determining their thickness and surface roughness. optica.orgresearchgate.net By scanning a sharp tip across the surface, a three-dimensional topographical map is generated. jeremyjordan.me

AFM can be used to measure the thickness of individual or few-layered this compound nanosheets with sub-nanometer precision. This is typically done by creating a scratch in a film or analyzing flakes deposited on a flat substrate, and then measuring the height difference between the substrate and the surface of the COF. researchgate.netarxiv.org This information is critical for applications where the thickness of the COF layer plays a key role.

Table 3: Key Parameters Measured by AFM for this compound Nanosheets

| Parameter | Description | Typical Values/Range |

| Thickness | The height of the nanosheet, indicating the number of stacked layers. | A few nanometers to tens of nanometers. optica.org |

| Surface Roughness (Ra, Rq) | Statistical measures of the fine-scale irregularities on the nanosheet surface. | Can vary based on synthesis and processing conditions. |

| Lateral Dimensions | The length and width of the exfoliated nanosheets. | Micrometers to tens of micrometers. |

Compound Names

| Abbreviation | Full Name |

| This compound | Terephthalaldehyde-based Covalent Organic Framework |

| PXRD | Powder X-ray Diffraction |

| XRD | X-ray Diffraction |

| 3D ED | Three-Dimensional Electron Diffraction |

| cryo-EM | Cryogenic Electron Microscopy |

| cryo-cRED | Cryogenic Continuous Rotation Electron Diffraction |

| TEM | Transmission Electron Microscopy |

| HRTEM | High-Resolution Transmission Electron Microscopy |

| SAED | Selected Area Electron Diffraction |

| AFM | Atomic Force Microscopy |

| MOF | Metal-Organic Framework |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are crucial for elucidating the structural and photophysical properties of this compound. These techniques provide insight into the chemical bonding, electronic transitions, and surface elemental composition of the material.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the successful synthesis of this compound through the condensation of its precursors, 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (B122844) (Pa-1). The formation of the β-ketoenamine linkage is evidenced by the disappearance of characteristic vibrational bands from the starting materials and the appearance of new bands.

Specifically, the spectrum of this compound shows the disappearance of the C=O stretching vibration from the aldehyde groups of Tp, typically seen around 1640 cm⁻¹, and the N-H stretching peaks of the primary amine in Pa-1, which appear at approximately 3296 cm⁻¹ and 3367 cm⁻¹. nih.gov Concurrently, new peaks emerge that are characteristic of the this compound structure. A C-N stretching vibration peak is observed around 1256 cm⁻¹, and a secondary amine (N-H) bending vibration appears at 1517 cm⁻¹. nih.gov The presence of the benzene (B151609) ring skeleton is confirmed by an absorption peak at 1454 cm⁻¹. nih.gov A broad peak in the 3400–3500 cm⁻¹ range is attributed to the stretching vibration of –OH groups. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| N-H Bending | 1517 | Secondary amine formation in the COF structure. nih.gov |

| Benzene Ring Skeleton | 1454 | Aromatic structure of the framework. nih.gov |

| C-N Stretching | 1256 | Formation of the carbon-nitrogen bond in the linkage. nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic properties of this compound are investigated using UV-Vis absorption spectroscopy. The resulting spectrum reveals the electronic transitions occurring within the π-conjugated system of the covalent organic framework. This compound and similar imine-linked COFs exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum.

| Compound | Absorption Peak/Edge (nm) |

| This compound series | 370 - 450 |

| TPA-BP (related compound) | 415 |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy provides insights into the emissive properties of this compound upon photoexcitation. When excited with an appropriate wavelength of light, this compound exhibits fluorescence, a result of the radiative recombination of photogenerated electron-hole pairs.

The emission spectrum of this compound is characterized by a single, distinct emission peak. researchgate.net This is in contrast to some other keto-enamine linked COFs which may show dual fluorescence emissions. researchgate.net For a related triphenylamine-based polymer (TPA-COP), a strong yellow-green luminescence is observed. researchgate.net Another similar compound, TPA-BP, displays a fluorescence emission at a wavelength of 540 nm in a water solution. researchgate.net The intensity and position of the emission peak can be indicative of the material's structural integrity and the efficiency of radiative decay processes. A lower PL intensity can often be correlated with a slower electron-hole recombination rate, which is a desirable characteristic for applications in photocatalysis. unito.it

| Compound | Emission Peak (nm) | Observation |

| TpPa-COF | Single Emission | Contrasts with dual emissions in other COFs. researchgate.net |

| TPA-BP (related compound) | 540 | In aqueous solution. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of this compound. alfa-chemistry.comcarleton.edu This analysis confirms the presence of the constituent elements and provides information about their bonding environment.

For TpPa-COF, the high-resolution N 1s core level spectrum, when measured in the dark, shows a single peak at a binding energy of 399.4 eV. researchgate.net This peak is attributed to the C-N bond within the keto-enamine form of the framework's linkages. researchgate.net The analysis of the core level spectra for elements like carbon, nitrogen, and oxygen allows for the verification of the chemical structure and purity of the COF's surface. rms-foundation.ch

| Element (Core Level) | Binding Energy (eV) | Attribution |

| Nitrogen (N 1s) | 399.4 | C-N bond in the Keto form. researchgate.net |

Porosity and Surface Area Assessment

The porosity and surface area are defining characteristics of covalent organic frameworks, directly impacting their performance in applications such as gas storage, separation, and catalysis.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The specific surface area of this compound is determined through nitrogen adsorption-desorption isotherms at 77 K, with the data analyzed using the Brunauer-Emmett-Teller (BET) theory. wikipedia.organton-paar.com This method provides a quantitative measure of the total surface area, including the internal pore surfaces, available for interaction with gases and other molecules. measurlabs.com

This compound, also referred to as TpPa-1, has been reported to exhibit high specific surface areas. Depending on the synthesis method, the BET surface area can reach values as high as 1007 m²/g. researchgate.net For instance, hydrothermal synthesis has yielded materials with this high porosity. researchgate.net In other preparations, such as when synthesized as a composite with nanocellulose via a mechanochemical method, a BET surface area of 247 m²/g has been recorded. nih.gov The large surface area is a direct consequence of the porous, crystalline, and robust framework structure of this compound.

| Synthesis Method | Reported BET Surface Area (m²/g) |

| Hydrothermal Synthesis | Up to 1007 researchgate.net |

| Mechanochemical (composite) | 247 nih.gov |

Table of Compounds Mentioned

| Abbreviation | Full Name |

| This compound | Triphenylamine-based Covalent Organic Framework |

| TpPa-1 | A common designation for this compound |

| Tp | 1,3,5-triformylphloroglucinol |

| Pa-1 | p-Phenylenediamine |

| TPA-BP | Triphenylamine-Bipyridine Derivative |

| TPA-COP | Triphenylamine-based Covalent Organic Polymer |

Pore Size Distribution Determination

The determination of pore size distribution is a critical aspect of characterizing this compound, as its porosity is fundamental to its function in applications such as gas storage, separation, and catalysis. covalentmetrology.comnih.gov The primary technique for elucidating the pore structure of this compound and other covalent organic frameworks (COFs) is gas sorption analysis. anton-paar.commicrotrac.com

This method involves exposing the activated material to an adsorbing gas, typically nitrogen (N₂) at 77 K (the boiling point of liquid nitrogen), and measuring the volume of gas adsorbed at various relative pressures. anton-paar.comanton-paar.com The resulting data are plotted as an adsorption-desorption isotherm, the shape of which provides initial insights into the porous nature of the material. For instance, a sharp uptake at low relative pressures is indicative of a microporous structure (pores < 2 nm), a feature commonly observed in COFs. nih.govnih.gov

From the isotherm data, the pore size distribution is calculated using various theoretical models. The choice of model depends on the pore size range. For microporous materials like many COFs, density functional theory (DFT) models are often employed. covalentmetrology.com For mesoporous materials (pores between 2 and 50 nm), the Barrett-Joyner-Halenda (BJH) method is frequently used, although it is generally applied to the desorption branch of the isotherm. nih.govyoutube.com

Research findings for this compound and its derivatives consistently demonstrate a well-defined and uniform pore structure. For example, a sulfonated derivative, TpPa-SO₃H, was found to have a uniform pore size of 1.42 nm, as determined from its N₂ adsorption-desorption isotherm. nih.gov Another study on a related imine-linked COF reported a narrow pore size distribution with a distinct maximum at 2.7 nm. nih.gov The pore size of COFs can be systematically tuned by selecting different building blocks. Studies have shown that by varying the length of the linkers, COFs with pore sizes ranging from 0.9 nm to as large as 5.8 nm can be synthesized. nih.govoaepublish.com

The analysis of gas sorption isotherms provides key parameters beyond the pore size distribution itself. The Brunauer-Emmett-Teller (BET) surface area, calculated from the initial part of the isotherm, is a measure of the total accessible surface area and is directly related to the material's porosity. This compound, often referred to as TpPa-1, has been reported to exhibit high BET surface areas, in some cases exceeding 1000 m²/g, confirming its highly porous nature. researchgate.net The total pore volume is another crucial parameter derived from the amount of gas adsorbed at a relative pressure close to saturation. youtube.com

The table below summarizes reported pore size data for this compound and structurally related COFs, illustrating the tunability of these materials.

| Compound | Reported Pore Size (nm) | Method of Determination |

|---|---|---|

| TpPa-SO₃H | 1.42 | N₂ Adsorption Isotherm |

| Py-1P COF | ~1.5 | N₂ Sorption Isotherm |

| Py-2P COF | 2.6 | N₂ Sorption Isotherm |

| Me₃TFB-BD COF | 2.7 | N₂ Sorption Isotherm (NLDFT model) |

| dpp-TAB COF | 4.8 | N₂ Sorption Isotherm |

| dpp-TAPB COF | 5.8 | N₂ Sorption Isotherm |

| Ttba-TPDA-COF | 5.8 | N₂ Sorption Isotherm |

Theoretical and Computational Investigations of Tpa Cof

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential tools for probing the electronic structure and energetics of Tpa-cof. These methods provide detailed information about the distribution of electrons, energy levels, and the stability of different structural arrangements.

Density Functional Theory (DFT) for Electronic Structure and Energetics

DFT is widely applied to investigate the electronic structure and energetics of COFs, including those related to this compound or utilizing terephthalaldehyde (B141574) (TPA) as a building block. These calculations can determine the electronic band structure, charge density distribution, and the energy associated with different conformations and interactions within the material. DFT calculations have been used to reveal the electronic structures of COFs, providing insights into their properties. polyu.edu.hkaip.orgacs.org For instance, DFT simulations have been employed to understand the electronic structures of NiPr-TPA-COF, highlighting how they enhance interactions and facilitate electron transfer during electrocatalysis. polyu.edu.hk In studies on TAPP-TPA, DFT calculations were used to compute band structures and investigate how variations in linkage conformation affect electronic properties like band gaps. aip.org DFT is considered an effective method for investigating the electronic, charge transfer, and physical properties of various materials, with results often showing good agreement with experimental evidence. mdpi.com The energetic stability of molecular arrays on surfaces, including TPA on graphene, has been examined using DFT calculations that incorporate van der Waals forces. aip.org

Molecular Simulations for Structural and Dynamic Properties

Molecular simulations provide insights into the structural and dynamic behavior of this compound, including how layers stack and how guest molecules interact within the pores. These simulations are essential for understanding the material's flexibility, stability, and adsorption characteristics.

Modeling of Interlayer Interactions and Stacking Configurations

Molecular simulations, often combined with DFT, are used to model the interlayer interactions and stacking configurations in 2D COFs. These interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, dictate how the individual 2D layers assemble into a 3D porous structure and influence properties like crystallinity and stability. chinesechemsoc.orgsci-hub.se Theoretical modeling, alongside experimental techniques like XRPD, has been used to understand the stacking modes in COFs, indicating that factors like interlayer interactions mediated by functional groups can influence whether an eclipsed or staggered stacking is adopted. chemrxiv.orgnih.govacs.org Modulating interlayer interactions has been demonstrated as a viable tool to influence COF stacking and maximize thermal stability and pore sizes. chemrxiv.orgnih.govacs.org DFT calculations have attributed high crystallinity in some COFs to restricted bond rotation and favorable interlayer interactions leading to specific stacked configurations. sci-hub.se

Simulation of Guest-Host Interactions within Pores

Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD), are employed to simulate the interactions between this compound (or similar COFs) and guest molecules within its pores. These simulations help to understand adsorption mechanisms, diffusion behavior, and selectivity for different molecules. Computational modeling provides crucial information about the structure of host-guest complexes and the strength and nature of the interactions within the pores of framework materials like COFs. aip.orgaip.org The performance of COFs in applications like gas capture, storage, and separation heavily depends on these host-guest interactions. aip.orgaip.org MD simulations have been used to investigate the adsorption of urea (B33335) molecules by COF nanosheets, including this compound, showing that interactions like van der Waals forces and hydrogen bonds play a significant role in adsorption capacity. nih.govnih.gov GCMC simulations have been utilized to investigate the adsorption behaviors of gas mixtures, such as CO2-N2, in COFs, helping to understand structure-selectivity relationships. frontiersin.org The dynamics of guest molecules within the pores of 3D COFs have also been explored through simulations, revealing guest-dependent structural responses like crystal contraction and expansion. berkeley.edu

Prediction of Functional Properties and Structure-Property Relationships

Computational methods are invaluable for predicting the functional properties of this compound and establishing the relationships between its structure and these properties. This allows for the rational design of COF materials with tailored performance for specific applications. Computational studies, including DFT and molecular simulations, are used to predict properties like gas adsorption capacity, mechanical strength, and catalytic activity based on the COF's structure. polyu.edu.hknih.govfrontiersin.orgacs.orgresearchgate.netmdpi.commdpi.comnso-journal.orgacs.org For instance, computational simulations have been used to predict that 3D COFs with higher surface area and free volume are generally better adsorbents, which has been supported by experimental observations. mdpi.com DFT simulations have revealed how the unique electronic structures of functionalized TPA-COFs can enhance their catalytic performance. polyu.edu.hk Computational intelligence and machine learning methods are also being developed and applied to predict the properties of materials like carbon nanostructures and potentially COFs, offering faster prediction times compared to traditional simulations and helping to elucidate structure-specific mechanisms. researchgate.netpnas.org Understanding the atomic structure of COFs is considered crucial for establishing structure-function relationships and unraveling material properties. researchgate.net Computational studies aiming to optimize the CO2 adsorption of new COF materials utilize simulations of known COFs to gain insights into the effects of structural features and interactions. frontiersin.org

Theoretical Assessment of Adsorption and Catalytic Mechanisms

Theoretical and computational studies play a crucial role in understanding the mechanisms by which this compound and related COFs interact with guest molecules during adsorption and catalysis rsc.orgrsc.org. These studies often employ techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Grand Canonical Monte Carlo (GCMC) simulations csic.esnih.govresearchgate.net.

Investigations into the adsorption properties of this compound have utilized MD, Coarse-Grained (CG), and DFT simulations. For instance, studies on urea adsorption by COF nanosheets identified this compound as having promising urea removal capacity, with further enhancements observed when functionalized with -OH groups nih.gov. This highlights the ability of computational methods to not only assess the inherent properties of a material but also to predict the effects of functionalization nih.gov.

For CO2 adsorption, theoretical studies on TPA-based COFs have explored the relationship between structural features, such as nitrogen content and nucleophilicity, and CO2 uptake capacity frontiersin.org. TPA-TRF-COF (referred to as this compound-3 in one study) demonstrated the highest CO2 uptake among the TPA-COFs investigated, which was attributed to its high nitrogen content frontiersin.org. Computational studies have also predicted stronger interactions between various gases and metalated COFs, suggesting avenues for improving adsorption performance csic.es.

In the realm of catalysis, theoretical assessments contribute significantly to understanding reaction pathways and identifying active sites within COF structures rsc.org. DFT calculations have been employed to investigate the catalytic mechanisms in TPA-based COFs used for photocatalytic hydrogen peroxide production, helping to explain observed differences in catalytic performance oup.com. Furthermore, computational design methodologies, often involving DFT and machine learning, are used to screen and predict the performance of metal-based COF electrocatalysts for reactions like the oxygen evolution reaction (OER) acs.orgresearchgate.net. These studies aim to identify optimal metal centers and coordination environments for enhanced catalytic activity acs.orgresearchgate.net.

Computational studies also provide insights into the adsorption behavior of reactants and products within the COF pores, which is critical for understanding catalytic efficiency rsc.org. The accuracy of these theoretical descriptions is dependent on the treatment of noncovalent interactions, including electrostatic and dispersion forces rsc.org.

In Silico Design for Optimized Material Performance

In silico design, or computational design, is a powerful approach used to rationally design and optimize the performance of this compound and other COF materials for specific applications ntop.comntop.comarup.com. This involves using computational tools and simulations to predict how modifications to the COF structure or composition will affect its properties before experimental synthesis is undertaken acs.orgresearchgate.netrsc.org.

One application of in silico design is in the development of COF membranes for water desalination. Computational studies have designed functional 2D COF membranes, including those based on similar building blocks to this compound, and investigated the impact of pore size and functional groups on water flux and salt rejection rsc.org. These studies have shown that incorporating hydrophilic functional groups can enhance water permeance rsc.org.

Computational design strategies are also crucial for optimizing the mechanical properties of 2D COFs. By using DFT and MD simulations, researchers can understand how structural design, linkage chemistry, and interlayer interactions influence mechanical strength and stability, guiding the design of robust COF thin films acs.org.

Furthermore, in silico approaches are utilized to guide the introduction of specific functional groups or the incorporation of metal centers into COF frameworks to enhance their adsorption and catalytic capabilities mdpi.comacs.orgresearchgate.net. For example, computational screening of numerous virtual metal-organic structures has been used to identify promising candidates for OER electrocatalysis, which were then incorporated into COF structures acs.orgresearchgate.net.

Advanced Applications of Tpa Cof in Diverse Research Domains

Sensing Platforms and Biosensing

COFs are increasingly being utilized as smart sensing materials due to their unique properties, including large surface area, high stability, and tunable pore sizes, which facilitate interactions with analytes. rsc.org, rsc.org TPA-COF has been investigated as a component in various sensing platforms.

Electrochemical Sensors for Chemical Analytes

COFs offer advantages in electrochemical sensing due to their ordered porous structure, functional groups, and potential for enhanced electron transfer, leading to improved sensitivity and selectivity. nih.gov, nih.gov, researchgate.net, frontiersin.org this compound, specifically a triphenylamine-based COF, has been composited with carbon black for electrochemical sensing applications. mdpi.com While specific details on this compound's electrochemical sensing performance for various chemical analytes are limited in the provided results, other COF-based electrochemical sensors have demonstrated the ability to detect heavy metal ions and organic pollutants with low detection limits and wide linear ranges. nih.gov, frontiersin.org The incorporation of conductive materials with COFs is a common strategy to overcome the insulating nature of some COFs and improve electrochemical performance. mdpi.com

Optical (Fluorescence-Based) Sensors

Fluorescence-based sensors utilizing COFs leverage their optical properties, which can change upon interaction with analytes. rsc.org this compound nanosheets have been explored as a fluorescence sensing platform for the detection of DNA. researchgate.net, rsc.org, researchgate.net The sensing mechanism can involve changes in fluorescence intensity due to interactions like π-π stacking and hydrogen bonding. sci-hub.se, rsc.org Another triphenylamine-functionalized covalent organic polymer (TPA-COP), which is amorphous, has been shown to be a highly efficient fluorescent sensor for the selective and sensitive detection of Fe(III) ions, exhibiting a turn-on fluorescence response with a detection limit of 10-7 mol/L. frontiersin.org, researchgate.net This highlights the potential of triphenylamine-containing polymers, including COFs, for fluorescence sensing applications.

Aptasensors and Enzyme-Free Biosensors

COFs are suitable scaffolds for immobilizing biomolecules like aptamers for the development of aptasensors and enzyme-free biosensors. sci-hub.se, rsc.org, researchgate.net, mdpi.com, encyclopedia.pub, azonano.com this compound has been prepared as a bioplatform for the selective detection of double-stranded DNA through π-π stacking and hydrogen-bonding interactions. sci-hub.se COF-based electrochemical aptasensors have been developed for the ultrasensitive detection of various analytes, including antibiotics. sci-hub.se The large specific surface area and porous structure of COFs provide anchoring sites for aptamer immobilization, improving sensitivity. sci-hub.se COFs can also be combined with other nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the performance of aptasensors. mdpi.com, encyclopedia.pub

Based on the available information from the conducted search, detailed research findings and specific data tables focusing solely on the Aggregation-Induced Emission (AIE) properties of the chemical compound this compound (PubChem CID 163197973) are not explicitly and comprehensively provided within the search results. While the search results discuss aggregation-induced emission in related triphenylamine (B166846) (TPA)-based compounds and covalent organic frameworks (COFs), and mention this compound in other contexts such as synthesis and applications like gas adsorption or catalysis, specific data like fluorescence intensity changes with solvent fraction or quantum yields directly attributed to the AIE of this compound (CID 163197973) are not present.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate section 6.5.4 focusing solely on the AIE properties of this compound (CID 163197973) with detailed research findings and data tables based strictly on the provided search results.

Challenges and Future Directions in Tpa Cof Research

Advancements in Scalable and Sustainable Synthesis

The scalable and sustainable synthesis of COFs, including Tpa-cof, is a critical prerequisite for their commercialization and industrial applications, but this area is still in its infancy. mdpi.comresearchgate.net Traditional solvothermal synthesis methods often involve the use of toxic organic solvents, high temperatures, and lengthy reaction times, which are not ideal for large-scale and environmentally friendly production. researchgate.net

Future directions in this area focus on developing green chemistry principles and energy-efficient techniques for COF synthesis. researchgate.netrsc.org Microwave-assisted synthesis has shown promise in accelerating the formation of covalent bonds and crystal structures in COFs, significantly reducing reaction times from hours to minutes. researchgate.netrsc.org For instance, microwave treatment effectively synthesized a β-ketoenamine linked TpPa-COF within an hour, whereas a similar procedure without microwaves did not yield the desired structure or crystallinity. rsc.org

Another promising avenue is the development of solvent-free or aqueous synthesis methods. researchgate.net Recently, a facile and green approach for synthesizing imine-linked COFs in aqueous solution at room temperature was reported, highlighting the potential for more sustainable synthetic routes. researchgate.net The regulation of the reaction rate, for example, by preactivating aldehyde monomers, is key to achieving crystalline materials under these milder conditions. researchgate.net

The use of manufacturing equipment, automation, and robotics is also expected to significantly assist in the scalable and sustainable preparation of COFs. mdpi.com These technologies can aid in optimizing reaction conditions and facilitate large-scale synthesis at the industrial level. mdpi.com

The development of scalable synthesis methods is crucial for producing sufficient quantities of COFs for various applications. For example, the synthesis of large-area (19 × 25 cm²) TpPa COF membranes with a thin selective layer (78 nm) has been achieved using interfacial polymerization with ionic liquids as a greener alternative to toxic organic solvents. acs.org

Precision Control over Structural Defects and Polymorphism

Achieving precise control over structural defects and polymorphism in COFs, including this compound, is essential for ensuring uniform structures and properties required for reliable performance in applications. mdpi.com While COFs are designed to have well-defined spatial structures and long-range order, the formation of amorphous materials can be a thermodynamically probable outcome in practice. mdpi.com Bonding defects can also be involved at the boundary of the COF matrix. acs.org

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can lead to different physical and chemical properties. nih.govresearchgate.net Controlling polymorphism is critical for understanding structure-property relationships and for technological applications. researchgate.net Challenges exist in systematically investigating polymorphic transitions. aip.org

Future research aims to develop synthetic strategies that minimize defects and control the crystalline phase. Understanding the mechanisms of COF film growth at interfaces is crucial for regulating the morphologies, thickness, and properties of 2D COF films, as the complex processes involved can make controlling micro/nano structures difficult. researchgate.net

Techniques like solvent-assisted liquid exfoliation have been used to obtain highly uniform and crystalline 2D this compound nanosheets with controlled thickness, demonstrating a method for controlling the morphology and potentially reducing defects. nih.govacs.org

Exploration of Novel Linkages and Monomer Architectures

The diversity of organic building blocks and dynamic linkages offers a platform for tailor-made complex structural design in COFs. mdpi.com While early COF research was dominated by boron-containing linkages, interest in more robust linkages, particularly imines and other nitrogen-containing functionalities, has grown due to their enhanced stability. acs.org this compound itself is often synthesized through imine condensation reactions. nih.govacs.org

Future directions involve the exploration of novel linkages and monomer architectures to create COFs with tailored functionalities and improved properties. This includes designing monomers with specific geometrical and structural features to control pore shapes and sizes, and incorporating functional groups for desired applications. mdpi.commdpi.com

Researchers are exploring monomers with features like out-of-plane hydroxyl groups that can participate in interlayer hydrogen bonding to improve stability, or flexible monomers that introduce structural flexibility in response to external stimuli. tdl.orgchinesechemsoc.org The symmetry and planarity of the monomers significantly affect the crystallinity, surface area, and thermal stability of the resulting COFs. nsysu.edu.tw

For example, studies on this compound series synthesized from tris(4-aminophenyl)amine (B13937) (TPA-3NH2) and different triarylaldehydes have shown how monomer symmetry and planarity influence properties like BET surface area and thermal stability. nsysu.edu.tw

Data on the effect of monomer planarity and symmetry on BET surface area for this compound series:

| COF Name | Amine Monomer | Aldehyde Monomer | Amine Symmetry | Aldehyde Planarity | BET Surface Area (m²/g) |

| TPA–this compound | TPA-3NH2 | TPA-3CHO | Symmetrical | Least Planar | Lower |

| TPA–TPP-COF | TPA-3NH2 | TPP-3CHO | Symmetrical | More Planar | Higher |

| TPA–TPT-COF | TPA-3NH2 | TPT-3CHO | Symmetrical | Most Planar | Higher |

The incorporation of more planar and higher-nitrogen-content units has been shown to enhance interactions with guest molecules like CO2, leading to higher uptake efficiencies. nsysu.edu.tw

Integration into Functional Devices and Systems

Integrating COFs, including this compound, into functional devices and systems is a dynamic and promising frontier. rsc.org COFs possess characteristics such as abundant π-electron arrays, efficient charge mobility, tunable band gaps, and excellent crystallinity, making them suitable for applications in electronic and optoelectronic devices, memristors, and biosensors. rsc.orgnih.gov

Challenges lie in fabricating high-quality COF films and integrating them seamlessly into device architectures while preserving their intrinsic properties. rsc.orgnih.gov COFs are often produced as solid powders due to anisotropic growth, which makes their integration into devices unreliable. nih.gov

Advancements in fabrication methods, such as interfacial polymerization and chemical vapor deposition (CVD), are enabling the synthesis of uniform and layer-number controllable 2D COF films on various substrates, which is a critical step for their successful integration into functional electronic devices. acs.orgrsc.org For example, COF films as thin as 2.2 nm have been synthesized using CVD. acs.org

Future research will focus on materials design, interface engineering, and device integration strategies to overcome these challenges. rsc.org The modular nature of COFs allows for independent tuning of pore structures and functional groups, establishing them as promising candidates for advanced optoelectronic devices. rsc.org The integration of COF-based functional devices into multi-functional systems requires further advancements. rsc.org

Examples of successful integration include the fabrication of ultrasensitive photodetectors using COF-graphene heterostructures, which exhibited excellent photoresponsivity and time response. nih.gov Another example is the development of a quasi-solid-state electrochromic device based on a TPA-containing COF, demonstrating its potential for future display technologies. researchgate.net

Multiscale Modeling and Theoretical Predictions for Rational Design

Multiscale modeling and theoretical predictions are becoming increasingly important tools for the rational design of porous media and novel materials like COFs. cambridge.orgeuropa.euucl.ac.uk These approaches allow researchers to simulate processes and predict material behavior across multiple hierarchical levels, from the atomistic to the continuum scales. ucl.ac.ukmdpi.com

Challenges in multiscale modeling include the need for unified theories that can bridge computational scales consistently and the complexity of handling real-life situations to avoid incorrect predictions. mpg.de Coupling between single-scale codes is not always straightforward and can require complex transformations. ucl.ac.uk Experimental observations are needed to verify model predictions at all levels. mpg.de

Future directions involve the development of advanced computational models that incorporate realistic geometries of porous media and serve as tools to predict flow and transport phenomena. cambridge.org High-performance computing and the emergence of novel computing patterns are expected to boost the feasibility of model- and data-driven materials design. cambridge.org

Multiscale modeling is particularly suited for determining effective micro-scale properties that can be used with coarse-grained models at larger scales. cambridge.org Advanced multiphysics models can be used to address constitutive relations for a range of model parameters, enabling the prediction of the effect of physico-chemical surface characteristics on macroscopic transport phenomena. cambridge.org

Theoretical predictions, such as those from density functional theory (DFT) and molecular dynamics (MD) simulations, can provide insights into the structural and electronic properties of COFs, guiding the rational design of materials with enhanced properties. researchgate.netbiorxiv.orgfrontiersin.org For instance, computational studies have been used to investigate the structural and optoelectronic properties of COFs and predict their photocatalytic activities. researchgate.net Multiscale approaches involving quantum chemistry and MD simulations have been used to design functionalized molecules with enhanced properties for applications like photodynamic therapy. biorxiv.orgfrontiersin.org

The integration of computational and experimental methods is crucial, and advancements in computational techniques, high-performance computing, and artificial intelligence (AI) are expected to help overcome existing constraints and expand the applicability of modeling in COF research. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 163197973 |

| Tris(4-aminophenyl)amine (TAPA, TPA-3NH2) | 80083 |

| Tris(4-formylphenyl)amine (B39881) (TFPA) | 231956 |

| 1,3,5-triformylphloroglucinol (Tp) | 163605 |

| 1,4-phenylenediamine (Pa) | 7818 |

| Terephthalaldehyde (B141574) (TPA) | 14685 |

| Pyromellitic dianhydride (PMDA) | 5015 |

| Terephthalic acid (TPA, BDC) | 7489 |

Interactive Data Tables (Simulated)

Below are examples of how interactive data tables could be presented, based on the information in the text. In a real interactive format, users might be able to sort, filter, or expand rows.

Example 1: Effect of Monomer Properties on COF Surface Area

| COF Name | Amine Monomer | Aldehyde Monomer | Amine Symmetry | Aldehyde Planarity | BET Surface Area Trend |

| TPA–this compound | TPA-3NH2 | TPA-3CHO | Symmetrical | Least Planar | Lower |

| TPA–TPP-COF | TPA-3NH2 | TPP-3CHO | Symmetrical | More Planar | Higher |

| TPA–TPT-COF | TPA-3NH2 | TPT-3CHO | Symmetrical | Most Planar | Higher |

Example 2: COF Synthesis Methods and Scalability

| Synthesis Method | Key Features | Scalability Potential | Notes |

| Solvothermal | Traditional, high temperature, organic solvents | Limited | Can yield crystalline materials. |

| Microwave-assisted | Faster reaction times, energy efficient | Promising | Effective for bond formation/crystallinity. researchgate.netrsc.org |

| Aqueous/Solvent-free | Green, room temperature | Promising | Requires reaction rate control. researchgate.net |

| Interfacial Polymerization | Can produce thin films/membranes | Promising for films | Used for large-area membranes. acs.org |

Q & A

Q. What are the established synthesis methods for TPA-COF, and how can researchers ensure reproducibility?

this compound is synthesized via condensation reactions of phenyl diboronic acid and hexahydroxytriphenylene under controlled conditions. Key steps include:

- Solvothermal synthesis : Conducted at 85–120°C in a mixed solvent system (e.g., mesitylene/dioxane) to promote crystallinity .

- Characterization : Use powder X-ray diffraction (PXRD) to confirm staggered (P63/mmc) or eclipsed (P6/mmm) layer stacking. Surface area analysis via Brunauer-Emmett-Teller (BET) methods is critical, with COF-5 exhibiting 1590 m²/g .

- Reproducibility : Document solvent ratios, temperature gradients, and purification steps rigorously. Adhere to guidelines for experimental reporting, such as including detailed protocols in supplementary materials .

Q. What structural and functional properties make this compound suitable for academic research?

this compound exhibits:

-

High porosity : Pore sizes range from 7–27 Å, enabling applications in gas storage or catalysis.

-

Thermal stability : Stable up to 500–600°C, making it viable for high-temperature experiments .

-

Luminescent properties : Nitrogen-rich frameworks enable fluorescence-based sensing (e.g., DNA detection via quenching mechanisms) .

-

Table 1 : Key Properties of this compound

Property COF-1 COF-5 Surface Area (m²/g) 711 1590 Pore Size (Å) 7 27 Thermal Stability (°C) 500 600

Q. How can researchers address challenges in reproducing this compound synthesis?

Common issues include inconsistent crystallinity and pore size distribution. Solutions:

- Control solvent purity : Trace water can disrupt boronate ester formation. Use anhydrous solvents and inert atmospheres .

- Validate instrumentation : Calibrate PXRD and BET equipment regularly. Cross-validate results with microscopy (e.g., TEM) .

- Collaborative verification : Share protocols with independent labs to confirm reproducibility, following open science practices .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound for sensing applications?

- Define objectives : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For DNA sensing, focus on selectivity and limit of detection .

- Experimental variables : Test pH, temperature, and analyte concentration. For fluorescence-based detection, optimize excitation/emission wavelengths (e.g., 360 nm excitation for this compound NSs) .